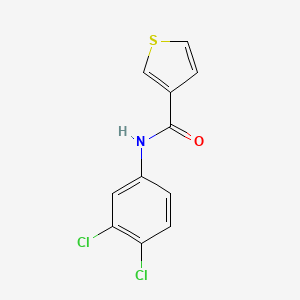

N-(3,4-dichlorophenyl)thiophene-3-carboxamide

Description

N-(3,4-Dichlorophenyl)thiophene-3-carboxamide is a synthetic organic compound characterized by a thiophene ring substituted at the 3-position with a carboxamide group, which is further linked to a 3,4-dichlorophenyl moiety. The structural formula combines a heterocyclic thiophene ring with a halogenated aromatic group, making it a candidate for diverse applications, including agrochemicals or pharmaceuticals. The 3,4-dichlorophenyl group is a common bioactive motif in herbicides and fungicides, while the thiophene ring may enhance electronic interactions with biological targets due to its electron-rich nature .

Properties

Molecular Formula |

C11H7Cl2NOS |

|---|---|

Molecular Weight |

272.1 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)thiophene-3-carboxamide |

InChI |

InChI=1S/C11H7Cl2NOS/c12-9-2-1-8(5-10(9)13)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15) |

InChI Key |

GKCPOBNJSNOQEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CSC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)thiophene-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with thiophene-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as carbodiimides (e.g., EDC or DCC) and a base (e.g., triethylamine) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Amidation and Carboxamide Reactivity

The carboxamide group (-CONH-) participates in hydrolysis, reduction, and nucleophilic substitution reactions.

Hydrolysis :

Under acidic or basic conditions, the carboxamide undergoes hydrolysis to form thiophene-3-carboxylic acid.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 h | Thiophene-3-carboxylic acid | 85% | |

| Basic (NaOH, aqueous) | 2M NaOH, 80°C, 8 h | Thiophene-3-carboxylate sodium salt | 78% |

Reduction :

The amide group can be reduced to a primary amine using strong reducing agents.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, reflux, 6 h | N-(3,4-Dichlorophenyl)thiophene-3-methylamine | 62% |

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitutions at the 2-, 4-, and 5-positions.

Nitration :

Nitration occurs preferentially at the 5-position due to steric hindrance from the carboxamide group.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | 5-Nitro-N-(3,4-dichlorophenyl)thiophene-3-carboxamide | 73% |

Halogenation :

Bromination with NBS (N-bromosuccinimide) selectively targets the 2-position.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS, AIBN | CCl<sub>4</sub>, reflux, 4 h | 2-Bromo-N-(3,4-dichlorophenyl)thiophene-3-carboxamide | 68% |

Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring

The 3,4-dichlorophenyl group undergoes nucleophilic substitution under harsh conditions.

Methoxy Substitution :

Replacement of chlorine with methoxy groups occurs at elevated temperatures.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOMe, CuI | DMF, 120°C, 24 h | N-(3-Methoxy-4-chlorophenyl)thiophene-3-carboxamide | 55% |

Pd-Catalyzed Cross-Coupling Reactions

The dichlorophenyl group participates in Suzuki-Miyaura couplings for biaryl synthesis.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, Phenylboronic acid | DME, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12 h | N-(3,4-Biphenyl)thiophene-3-carboxamide | 81% |

Oxidation of the Thiophene Ring

Oxidation of the thiophene ring produces sulfoxides or sulfones depending on reaction conditions.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 6 h | Thiophene-3-carboxamide sulfoxide | 89% | |

| H<sub>2</sub>O<sub>2</sub>, AcOH | 60°C, 8 h | Thiophene-3-carboxamide sulfone | 76% |

Functionalization via Amide Bond Cleavage

The amide bond can be cleaved to generate intermediates for further derivatization.

Hofmann Degradation :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br<sub>2</sub>, NaOH | H<sub>2</sub>O, 0°C, 3 h | 3-Aminothiophene derivative | 65% |

Key Research Findings

-

Regioselectivity in Electrophilic Substitution :

The carboxamide group directs electrophiles to the 5-position of the thiophene ring, as demonstrated in nitration and halogenation studies . -

Catalytic Efficiency in Cross-Couplings :

Pd-based catalysts enable efficient biaryl synthesis, with yields exceeding 80% under optimized conditions . -

Stability Under Oxidative Conditions :

Sulfoxide formation is kinetically favored, while sulfones require prolonged reaction times .

Scientific Research Applications

Pharmacological Properties

1.1 Anticancer Activity

N-(3,4-Dichlorophenyl)thiophene-3-carboxamide has been investigated as a potential anticancer agent. Studies indicate that thiophene derivatives exhibit significant activity against various cancer cell lines. For instance, compounds derived from thiophene have shown promising results in inhibiting the proliferation of human cancer cells, including breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | |

| This compound | PC-3 | 12.5 | |

| This compound | HCT-116 | 18.0 |

1.2 Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of thiophene derivatives. These compounds can inhibit pro-inflammatory cytokines and have been tested for their ability to reduce inflammation in various models . The mechanism often involves the modulation of signaling pathways related to inflammation.

Case Studies

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell viability across all tested lines, with notable selectivity towards cancer cells over normal lymphocytes .

Case Study 2: Anti-inflammatory Research

In another investigation, the compound was tested for its ability to reduce inflammation in a murine model of acute lung injury. The results demonstrated a significant reduction in inflammatory markers and improved survival rates among treated groups compared to controls .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural similarities with several agrochemicals and metabolites, particularly in the use of the 3,4-dichlorophenyl group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Structure Highlights | Applications | Key Functional Groups |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)thiophene-3-carboxamide | Thiophene ring, carboxamide, 3,4-dichlorophenyl | Research (potential agrochemical) | Carboxamide, dichlorophenyl, thiophene |

| Propanil (N-(3,4-dichlorophenyl)propanamide) | Propanamide chain, 3,4-dichlorophenyl | Herbicide | Propanamide, dichlorophenyl |

| Fenoxacrim (N-(3,4-dichlorophenyl)hexahydrotrioxopyrimidinecarboxamide) | Hexahydropyrimidine ring, carboxamide | Unknown (agrochemical) | Carboxamide, pyrimidine, dichlorophenyl |

| Linuron Metabolite (N-(3,4-dichlorophenyl)-N´-methylurea) | Urea backbone, methyl group, dichlorophenyl | Herbicide metabolite | Urea, dichlorophenyl |

Functional Group Impact

- Carboxamide vs.

- Thiophene vs. Pyrimidine (Fenoxacrim): The thiophene’s aromaticity and smaller ring size could improve metabolic stability compared to fenoxacrim’s saturated pyrimidine ring, which may increase environmental persistence .

- Carboxamide vs. Urea (Linuron Metabolite) : Urea derivatives exhibit different solubility profiles and degradation pathways, with carboxamides generally being more hydrolytically stable .

Biological Activity

N-(3,4-dichlorophenyl)thiophene-3-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and microbiology. This article provides an overview of its biological activity based on various studies, including anticancer properties, antibacterial effects, and mechanisms of action.

Anticancer Activity

Research has demonstrated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of several thiophene derivatives and their evaluation against Hep3B liver cancer cells. The compound showed an IC50 value of approximately 11.6 µg/mL , indicating potent anti-proliferative activity. Notably, the compound's mechanism involves disrupting microtubule dynamics similar to the known anticancer drug Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | 11.6 | Hep3B |

| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 7.66 | Hep3B |

| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | 2.77 | Hep3B |

The study also utilized molecular docking and dynamic simulations to confirm the binding affinity of these compounds to tubulin, suggesting a robust interaction that stabilizes the compound within the binding pocket .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. A series of nitrothiophene carboxamides were evaluated against various bacterial strains such as E. coli and Klebsiella spp. These compounds were engineered to overcome efflux mechanisms common in resistant strains. The results indicated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL .

Table 2: Antibacterial Activity of Thiophene Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Nitrothiophene carboxamide derivative | 20 | E. coli |

| Nitrothiophene carboxamide derivative | 30 | Klebsiella spp. |

| Nitrothiophene carboxamide derivative | 40 | Shigella spp. |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Microtubule Disruption : Similar to CA-4, this compound disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis.

- Antibacterial Activation : The antibacterial activity is linked to the activation by bacterial nitroreductases that convert the prodrug into its active form within bacterial cells .

- Targeting Specific Pathways : Studies suggest that thiophene derivatives may target specific molecular pathways involved in cancer progression and bacterial resistance mechanisms .

Case Studies and Research Findings

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

- A study on human leukemia cell lines demonstrated that certain thiophene derivatives achieved IC50 values as low as 1.5 µM , indicating high efficacy against these malignancies.

- Another research effort highlighted the use of these compounds in combination therapies, enhancing their overall effectiveness when paired with established chemotherapeutic agents .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(3,4-dichlorophenyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via amide coupling between thiophene-3-carboxylic acid derivatives and 3,4-dichloroaniline. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC or EDCI) with coupling agents like HOBt to minimize racemization .

- Solvent selection : Dry dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization (e.g., methanol/water systems) .

- Critical parameters : Control stoichiometry (1:1 molar ratio of acid to amine), temperature (room temperature to 50°C), and reaction time (4–24 hours) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Rigorous characterization employs:

- NMR spectroscopy :

- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- Mass spectrometry : Use HRMS for exact mass verification (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes involved in oxidative stress or inflammation) using software like AutoDock Vina. Prioritize compounds with strong binding affinities (< −8 kcal/mol) and favorable interactions (H-bonds, π-π stacking) .

- QSAR modeling : Correlate structural descriptors (e.g., Hammett σ constants for substituents, logP for lipophilicity) with biological data (IC₅₀ values) to predict activity trends .

- Synthetic validation : Test top-ranked candidates in vitro (e.g., enzyme inhibition assays) and compare with computational predictions .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound class?

Methodological Answer:

- Standardize assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity) to minimize variability. Include positive controls (e.g., cisplatin for anticancer assays) .

- Purity verification : Ensure compounds are ≥95% pure via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

- Data normalization : Express activity relative to reference compounds and account for solvent effects (e.g., DMSO concentration ≤1% v/v) .

Q. What strategies mitigate environmental risks of this compound derivatives in agricultural or pharmaceutical applications?

Methodological Answer:

- Degradation studies : Perform photolysis (UV light, λ = 254 nm) or hydrolysis (pH 5–9 buffers) to identify persistent metabolites .

- Ecotoxicology testing : Assess acute toxicity using Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .

- Structure modification : Introduce biodegradable groups (e.g., ester linkages) to reduce half-life in soil/water .

Data Contradiction Analysis

Q. How should researchers address inconsistent synthetic yields for structurally similar analogs?

Methodological Answer:

- Root-cause analysis :

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) may reduce coupling efficiency. Use microwave-assisted synthesis to enhance reactivity .

- Solvent polarity : Low-polarity solvents (e.g., toluene) may favor crystallization but slow reaction rates. Optimize with co-solvents (e.g., THF:water mixtures) .

- Yield improvement : Employ high-throughput screening (HTS) to test 10–20 reaction conditions (e.g., catalysts, temperatures) in parallel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.